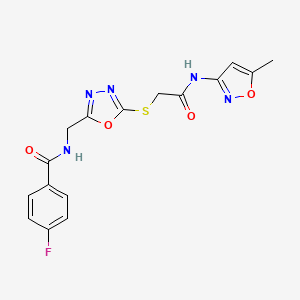

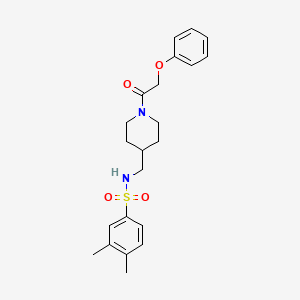

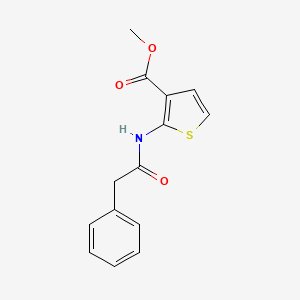

![molecular formula C23H19N3OS3 B2756221 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine CAS No. 862974-04-7](/img/structure/B2756221.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of benzothiazole, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are part of many pharmacologically active compounds .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Researchers have developed novel synthetic routes and methods for benzothiazole derivatives, including compounds with structures related to N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-methoxybenzo[d]thiazol-2-amine. These synthetic approaches aim to achieve high yields and specific molecular frameworks, which are crucial for their biological and pharmacological applications. For instance, Sabnis and Rangnekar (1990) reported an efficient synthesis method for benzothiazole derivatives, highlighting the significance of structural variations in influencing compound properties (Sabnis & Rangnekar, 1990).

Biological Activities and Therapeutic Potential

Significant research has been conducted on the biological activities of benzothiazole derivatives, including their anticancer, antimicrobial, and enzyme inhibition properties. These compounds have been shown to possess potential as therapeutic agents due to their effective biological activities. For example, Gür et al. (2020) discovered that certain Schiff bases derived from thiadiazole compounds exhibit strong antimicrobial activity and DNA protective ability, suggesting their potential in chemotherapy and therapy strategies (Gür et al., 2020). Similarly, Kumbhare et al. (2014) synthesized isoxazole derivatives showing promising anti-cancer activity by inducing G2/M cell cycle arrest and activating p53 via mitochondrial-dependent pathways, indicating their role as potential small-molecule activators of p53 for cancer therapy (Kumbhare et al., 2014).

Advanced Applications

Beyond their therapeutic potential, benzothiazole derivatives have been explored for their use in material science and as biochemical probes. For instance, Driscoll et al. (2010) reported on the enhanced photoresponse in solar cells through the use of benzothiazole-containing molecules, demonstrating the versatility of these compounds in various scientific applications (Driscoll et al., 2010).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

For instance, some benzothiazole derivatives have been shown to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Biochemical Pathways

Benzothiazole derivatives have been shown to affect various biochemical pathways related to their biological activities .

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives have been associated with various cellular effects related to their biological activities .

Action Environment

Environmental factors such as ph, temperature, and presence of other molecules can potentially influence the action of benzothiazole derivatives .

Direcciones Futuras

Propiedades

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-methoxy-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3OS3/c1-27-15-9-6-12-18-20(15)25-23(30-18)26-22-19(13-7-2-4-10-16(13)28-22)21-24-14-8-3-5-11-17(14)29-21/h3,5-6,8-9,11-12H,2,4,7,10H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHIMTCQZWYOPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

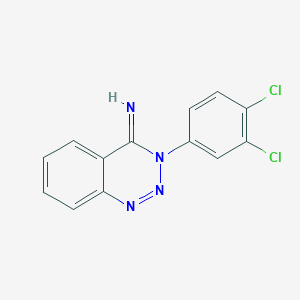

![N-(2,6-dimethylphenyl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2756141.png)

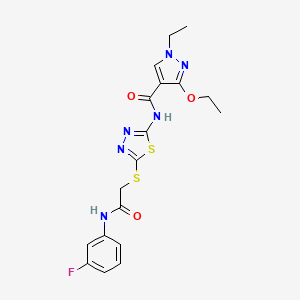

![2-isopropyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B2756148.png)

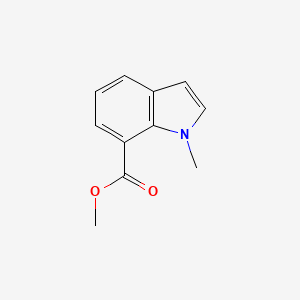

![[3-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl]boronic acid](/img/structure/B2756154.png)

![7-Fluoro-2-methyl-3-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2756158.png)

![Ethyl 4-({[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B2756160.png)